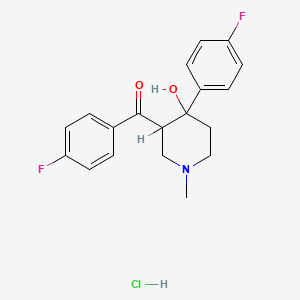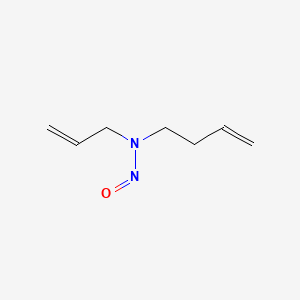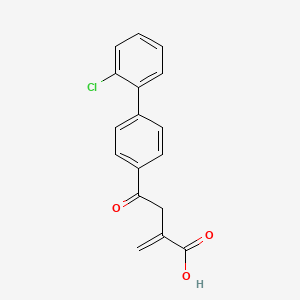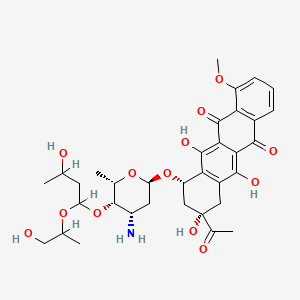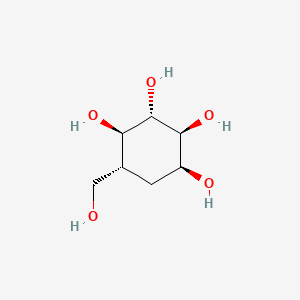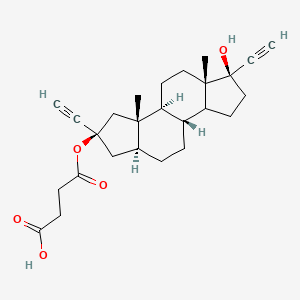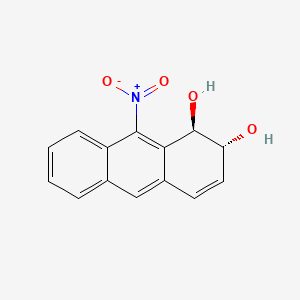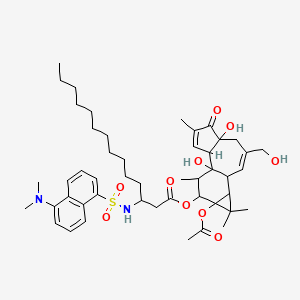
Taxamairin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxamairin A is a non-taxane isolate of Taxus yunnanensis . It has a chemical formula of C21H22O4 and a molar mass of 338.39698 .
Molecular Structure Analysis
The molecular structure of Taxamairin A includes a 6-Hydroxy-7-methoxy-1,1-dimethyl-8-(propan-2-yl)-1H-dibenzoa,dannulene-2,10-dione . The molecular formula is C21H22O4 .Wissenschaftliche Forschungsanwendungen
Isolation and Structural Studies
Isolation from Taxus Species : Taxamairin A has been isolated from various species of the genus Taxus, such as Taxus mairei and Taxus cuspidata. These studies have focused on identifying and isolating the compound from natural sources (Zhang et al., 2007), (Bai et al., 2004).
Structural Elucidation : The structure of taxamairin A has been determined through various spectroscopic methods, including high-resolution NMR and X-ray diffraction. These studies have helped in understanding its chemical structure and properties (Liang et al., 1988).
Synthetic Studies
- Synthetic Routes : There have been attempts to synthesize taxamairin A and related compounds through various chemical routes. These synthetic studies are crucial for understanding the compound's chemical behavior and potential applications (Xue, 1995).
Biological Activities and Applications
Anticancer Potential : Taxamairin A, like other taxoids, has shown promise in cancer research. Studies on its analogs and derivatives are part of ongoing research to find effective anticancer agents (Hao et al., 2015).
Cell Culture Studies : Research on taxamairin A also involves the use of cell cultures of Taxus species to study the biosynthesis and production of taxoids. These studies aim to enhance the understanding of taxane biosynthesis and explore the potential for large-scale production (Cusido et al., 2014).
Exploring Non-Taxane Compounds : Taxamairin A is also part of research focused on non-taxane compounds from Taxus species, exploring a broader range of chemical diversity for potential pharmaceutical applications (Li et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
110300-76-0 |
|---|---|
Produktname |
Taxamairin A |
Molekularformel |
C21H22O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
15-hydroxy-14-methoxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),2,4,8,11,13-hexaene-6,10-dione |
InChI |
InChI=1S/C21H22O4/c1-11(2)13-9-14-15(19(24)20(13)25-5)8-12-6-7-18(23)21(3,4)16(12)10-17(14)22/h6-11,24H,1-5H3 |
InChI-Schlüssel |
LKWPNJGNAHHUDE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)O)OC |
Kanonische SMILES |
CC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)O)OC |
Andere CAS-Nummern |
110300-76-0 |
Synonyme |
taxamairin A taxamairin-A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



